2-Chloro-6-fluoro-3-methylaniline
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Overview
Description
2-Chloro-6-fluoro-3-methylaniline is an aromatic amine compound with the molecular formula C7H7ClFN It is characterized by the presence of chlorine, fluorine, and methyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of aniline derivatives followed by reduction and halogenation steps. For instance, the nitration of 2-chloro-6-fluoroaniline can be followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert nitro groups back to amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as acyl chlorides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are frequently used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6-fluoro-3-methylaniline is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of tyrosine kinase inhibitors and other therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylaniline: Similar structure but lacks the fluorine atom.
2-Fluoro-6-chloroaniline: Similar structure but lacks the methyl group.
3-Chloro-4-fluoroaniline: Different substitution pattern on the aniline ring.
Uniqueness
2-Chloro-6-fluoro-3-methylaniline is unique due to the specific combination of chlorine, fluorine, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDOBEHSBNTVKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287985 |
Source
|
Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-03-7 |
Source
|
Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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